molecular formula C16H17BrN2S B2515844 1-bromo-4-{[(Z)-[(4-methylbenzyl)amino](methylsulfanyl)methylidene]amino}benzene CAS No. 866157-58-6

1-bromo-4-{[(Z)-[(4-methylbenzyl)amino](methylsulfanyl)methylidene]amino}benzene

Cat. No.: B2515844
CAS No.: 866157-58-6
M. Wt: 349.29
InChI Key: UDURPJBKVCIWIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-bromo-4-{(Z)-[(4-methylbenzyl)aminomethylidene]amino}benzene is a complex organic compound characterized by the presence of a bromine atom, a methylsulfanyl group, and a benzylamino group attached to a benzene ring

Chemical Reactions Analysis

1-bromo-4-{(Z)-[(4-methylbenzyl)aminomethylidene]amino}benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to form a sulfone or sulfoxide, depending on the oxidizing agent used.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or thiol derivatives.

Common reagents used in these reactions include copper(I) iodide for coupling reactions and various oxidizing agents for oxidation reactions .

Scientific Research Applications

1-bromo-4-{(Z)-[(4-methylbenzyl)aminomethylidene]amino}benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-bromo-4-{(Z)-[(4-methylbenzyl)aminomethylidene]amino}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

1-bromo-4-{(Z)-[(4-methylbenzyl)aminomethylidene]amino}benzene can be compared with other similar compounds, such as:

The presence of the benzylamino and methylsulfanyl groups in 1-bromo-4-{(Z)-[(4-methylbenzyl)aminomethylidene]amino}benzene makes it unique and potentially more useful in certain applications compared to its simpler analogs.

Properties

IUPAC Name

methyl N-(4-bromophenyl)-N'-[(4-methylphenyl)methyl]carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2S/c1-12-3-5-13(6-4-12)11-18-16(20-2)19-15-9-7-14(17)8-10-15/h3-10H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDURPJBKVCIWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN=C(NC2=CC=C(C=C2)Br)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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